molecular formula C15H13BrO3 B14289936 acetic acid;7-bromo-9H-fluoren-2-ol CAS No. 113770-28-8

acetic acid;7-bromo-9H-fluoren-2-ol

Cat. No.: B14289936
CAS No.: 113770-28-8
M. Wt: 321.16 g/mol
InChI Key: AOPXHJPOISARRS-UHFFFAOYSA-N
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Description

Acetic acid;7-bromo-9H-fluoren-2-ol is a chemical compound with the molecular formula C15H11BrO2 It is a derivative of fluorenol, where a bromine atom is substituted at the 7th position of the fluorene ring, and an acetic acid group is attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-bromo-9H-fluoren-2-ol typically involves the bromination of 9H-fluoren-2-ol followed by the introduction of the acetic acid group. One common method involves the following steps:

    Bromination: 9H-fluoren-2-ol is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.

    Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-bromo-9H-fluoren-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to the corresponding alcohols or alkanes.

    Esterification: The acetic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Esterification: Esters of acetic acid.

Scientific Research Applications

Acetic acid;7-bromo-9H-fluoren-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;7-bromo-9H-fluoren-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and acetic acid group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-2-ol: The parent compound without the bromine and acetic acid groups.

    7-bromo-9H-fluorene: Lacks the hydroxyl and acetic acid groups.

    Acetic acid;9H-fluoren-2-ol: Lacks the bromine atom.

Uniqueness

Acetic acid;7-bromo-9H-fluoren-2-ol is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct chemical and biological properties

Properties

CAS No.

113770-28-8

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

acetic acid;7-bromo-9H-fluoren-2-ol

InChI

InChI=1S/C13H9BrO.C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;1-2(3)4/h1-4,6-7,15H,5H2;1H3,(H,3,4)

InChI Key

AOPXHJPOISARRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br

Origin of Product

United States

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